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Compound Name:

hydrochloride
CAS No.: 1417569-76-6
Cat. No.: B1432152

Get Quote

Executive Summary & Significance

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

(3-Methoxybutyl)amine Hydrochloride (CAS: 1417569-76-6) is a critical aliphatic amine
building block utilized in the synthesis of pharmaceutical candidates, particularly in optimizing
solubility and metabolic stability (e.g., in GPR88 agonists and kinase inhibitors). This guide
provides a definitive spectroscopic characterization, comparing the hydrochloride salt against
its free base counterpart to aid in rigorous quality control and structural validation.

Key Technical Differentiators

 Stability: The hydrochloride salt prevents oxidative degradation and carbamate formation
common in the free amine.[1]

» Solubility: Enhanced aqueous solubility facilitates use in polar reaction media and biological
assays.[1]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1432152#bc-rfq
https://www.benchchem.com/product/b1432152/docs?utm_src=pdf-body#spectroscopic-profile-comparison-guide-3-methoxybutyl-amine-hydrochloride
https://np-mrd.org/spectra/nmr_one_d/4235146
https://np-mrd.org/spectra/nmr_one_d/4235146
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432152?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

* NMR Signature: Distinct chemical shift perturbations (

) upon protonation serve as a self-validating quality check.

Chemical Identity & Structural Logic[2][3][4]

Property Detail

IUPAC Name 3-Methoxybutan-1-amine hydrochloride
Free Base CAS 77689-67-9

HCI Salt CAS 1417569-76-6

Formula

MW 139.62 g/mol

Structure

Structural Assignment Logic (Graphviz)

The following diagram illustrates the assignment logic and the inductive effects propagation
used to interpret the NMR data.
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Spectroscopic Data Analysis[3][5][8]
'H NMR Data Comparison (DMSO-de vs. D20)

The choice of solvent drastically affects the visibility of the ammonium protons.

Table 1: *H NMR Assignment (400 MHz)

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1432152/docs?utm_src=pdf-body-img#spectroscopic-profile-comparison-guide-3-methoxybutyl-amine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432152?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Position

Group

5 (ppm)
DMSO-ds

6 (ppm)
D20

Multiplicit
y

J (Hz)

Interpreta
tion

NHs3*

Ammonium

8.10 - 8.35

Not

Observed

brs

Exchangea
ble
protons;
visible only
in non-
protic
solvents
(DMSO).

C3-H

Methine

3.45-3.55

3.50 - 3.60

Deshielded
by oxygen;
chiral

center.

OCHs

Methoxy

3.24

3.30

Diagnostic
singlet;
chemically

equivalent.

C1l-Hz

a_

Methylene

2.85-2.95

3.05-3.15

m/t

Diagnostic
Shift:
Shifted
downfield
from ~2.6
ppm (free
base) due
to cationic

nitrogen.

C2-H2

B_
Methylene

1.65-1.80

1.75-1.90

m

Multiplet
due to
coupling
with both
Cland
chiral C3.
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C4-Hs Methyl 111 1.15

6.1

Doublet
coupling to
C3

methine.

Analyst Note: In D20, the ammonium signal disappears due to deuterium exchange (

exchange). For strict salt stoichiometry confirmation, run in anhydrous DMSO-de to

integrate the

peak (3H) against the methyl doublet (3H).

*C NMR Data

Table 2: 13C NMR Assignment (100 MHz, DMSO-ds)

Carbon Assignment o (ppm) Structural Context
Most deshielded

C3 73.5 aliphatic carbon
(attached to Oxygen).
Characteristic

OCHs 55.8 _
methoxy region.
Shifted upfield relative
to free base alcohol

C1 37.2 precursors, but
downfield relative to
alkanes.

C2 34.1 Bridge carbon.

C4 19.2 Terminal methyl.
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Comparative Guide: HCI Salt vs. Free Base

This section validates the "Why" behind using the HCI salt in formulation and synthesis.

Table 3: Performance & Handling Comparison

Feature

Free Base (3-
Methoxybutan-1-
amine)

HCI Salt ((3-
Methoxybutyl)amin
e HCI)

Operational Verdict

Physical State

Colorless Liquid

White Crystalline Solid

Salt Preferred: Easier
to weigh and

dispense.

High (Absorbs

Salt Preferred: Resists

Hygroscopicity Moderate to Low carbamate formation
from air) (See Ref 1).
Prone to shift drifts Salt Preferred:

NMR Stability (concentration Stable chemical shifts ~ Reproducible
dependent) analytical standard.

) Context Dependent:
B Organic solvents Water, Methanol, o
Solubility Salt is ideal for

(DCM, THF)

DMSO

agueous bio-assays.

Experimental Validation: The "Carbamate Test"

To verify if your "Free Base" sample has degraded, perform the following 13C NMR test:

e Dissolve sample in

1]

e Look for a peak at ~164 ppm.[1][2]

e Result: Presence of this peak indicates formation of the carbamate salt (

) due to reaction with atmospheric
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. The HCI salt is immune to this degradation.[1]

Experimental Protocols

Protocol A: Preparation for NMR Analysis (Self-
Validating)

e Objective: Confirm identity and purity (>98%).

« Solvent: DMSO-ds (99.9% D) + 0.05% TMS.

e Concentration: 10-15 mg in 0.6 mL solvent.

» Procedure:
o Weigh 10 mg of the HCI salt into a clean vial.
o Add 0.6 mL DMSO-de. Vortex until fully dissolved (solution must be clear).
o Transfer to NMR tube.[1]

o Validation Step: Verify the integration of the Methyl doublet at 1.11 ppm (set to 3.00 H).
The Methoxy singlet at 3.24 ppm must integrate to 3.00 £ 0.05 H. The Ammonium broad
singlet at ~8.2 ppm should integrate to ~3.0 H.[1]

Protocol B: Free Base Liberation (In-situ)

If the free base is required for a reaction (e.g., amide coupling):

Suspend the HCI salt in

1]

Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Stir for 10 minutes. The solution now contains the reactive free amine.[1]

Note: Do not isolate the free base unless necessary, as it is volatile and unstable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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guide-3-methoxybutyl-amine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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